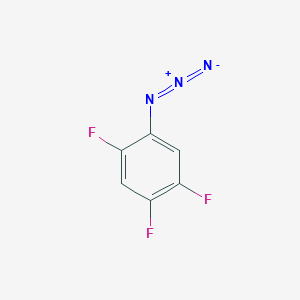

1-Azido-2,4,5-trifluorobenzene

Description

Contextualization of Azidoarenes in Contemporary Organic Synthesis

Organic azides are compounds containing the functional group –N₃. google.com For decades, they have been recognized as versatile and highly reactive intermediates in organic synthesis. colab.wscolab.ws Their utility stems from a rich and diverse reactivity profile. The azide (B81097) moiety can act as a good nucleophile in substitution reactions and can be readily reduced to a primary amine, serving as a stable and protected amine synthon. google.commasterorganicchemistry.com

Perhaps the most impactful application of azides in recent years has been their central role in "click chemistry," a concept introduced by K.B. Sharpless. tcichemicals.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. tcichemicals.commdpi.com This transformation is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, finding extensive use in drug discovery, bioconjugation, and materials science. tcichemicals.comresearchgate.net Beyond cycloadditions, azides are precursors to highly reactive nitrene intermediates upon thermolysis or photolysis, which can undergo a variety of transformations including C-H amination and ring expansions. researchgate.netnih.gov

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine atoms into aromatic compounds profoundly alters their physical, chemical, and biological properties. cymitquimica.comnih.gov Fluorine is the most electronegative element, and its substitution on an aromatic ring exerts a strong electron-withdrawing inductive effect, which can significantly influence the molecule's reactivity and orbital energies. nih.govepa.gov

In medicinal chemistry and drug development, fluorine substitution is a widely used strategy. The presence of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. molaid.comtcichemicals.com Furthermore, replacing hydrogen with fluorine can increase a molecule's lipophilicity, which may improve its absorption and transport across biological membranes. molaid.comtcichemicals.com Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. cymitquimica.comgoogle.com In materials science, fluorinated aromatics are used to create polymers with enhanced thermal stability and chemical resistance. cymitquimica.comepa.gov

Research Trajectory and Scope Pertaining to 1-Azido-2,4,5-trifluorobenzene

This compound (CAS No. 1339109-39-5) emerges as a compound of interest, combining the versatile reactivity of the azide group with the modulating effects of trifluorination. tcichemicals.com While many aryl azides are known, the specific substitution pattern of this molecule makes it a targeted reagent for introducing the 2,4,5-trifluorophenylamino moiety into complex molecules. The research focus for this compound has not been on broad applications but rather on its utility in highly specific and valuable transformations. The most detailed research to date has demonstrated its effectiveness as a nitrene source in the catalytic, enantioselective synthesis of chiral N-fluoroaryl aziridines, which are valuable building blocks for synthesizing optically pure compounds. cymitquimica.comepa.gov This positions this compound as a specialized reagent for advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHIWKHYATVYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Introduction of the Azido (B1232118) Moiety

The introduction of the energetic azido group (–N₃) onto the fluorinated benzene (B151609) ring is the key transformation in forming the target compound. The methods employed must be compatible with the sensitive nature of both the azido group and the polyfluorinated aromatic system.

A classical and widely utilized method for the synthesis of aryl azides involves the diazotization of an aryl amine. researchgate.net For 1-Azido-2,4,5-trifluorobenzene, this process begins with the precursor 2,4,5-trifluoroaniline (B1295084).

The reaction proceeds in two main steps:

Diazonium Salt Formation: 2,4,5-trifluoroaniline is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in a strong acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0–5 °C). This converts the amino group (–NH₂) into a diazonium salt group (–N₂⁺). Temperature control is critical to prevent the premature decomposition of the thermally unstable diazonium salt intermediate. researchgate.net

Azide (B81097) Substitution: The resulting diazonium salt solution is then treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen molecule (N₂) from the aromatic ring to yield the final product, this compound.

This diazotization-azidation sequence is a reliable method for producing a variety of aromatic azides. researchgate.net The use of continuous-flow microreactors has been explored for similar diazotization reactions involving 2,4,5-trifluoroaniline to enhance safety and control over these potentially hazardous intermediates. researchgate.netresearchgate.net

Table 1: Diazotization Route to this compound

| Step | Precursor | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2,4,5-Trifluoroaniline | 1. Sodium Nitrite (NaNO₂) 2. Acid (e.g., HCl) | 2,4,5-Trifluorobenzene diazonium salt |

| 2 | 2,4,5-Trifluorobenzene diazonium salt | Sodium Azide (NaN₃) | This compound |

An alternative and highly efficient pathway involves the nucleophilic aromatic substitution (SNAr) reaction. diva-portal.org This method is particularly effective for polyfluorinated systems where the electron-withdrawing fluorine atoms activate the aromatic ring towards attack by nucleophiles. masterorganicchemistry.compressbooks.pub The most common precursor for the synthesis of this compound via this route is 1,2,4,5-tetrafluorobenzene (B1209435).

In this reaction, 1,2,4,5-tetrafluorobenzene is treated with an azide salt, such as sodium azide, often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. rsc.org The azide ion (N₃⁻) attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubthemasterchemistry.com Subsequent elimination of a fluoride (B91410) ion (F⁻) restores the aromaticity of the ring and yields this compound. masterorganicchemistry.com

The high reactivity of polyfluoroaromatic compounds in SNAr reactions makes this a straightforward and often high-yielding approach. diva-portal.org The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I, which is the reverse of that seen in SN1 and SN2 reactions, because the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com

Table 2: SNAr Route to this compound

| Precursor | Nucleophile | Solvent (Typical) | Product |

|---|---|---|---|

| 1,2,4,5-Tetrafluorobenzene | Sodium Azide (NaN₃) | Acetonitrile, DMF | This compound |

While diazotization and SNAr are the workhorse methods, research into process intensification has led to emerging approaches. Microwave-assisted synthesis can significantly accelerate SNAr reactions, allowing for the preparation of aryl azides in minutes rather than hours, often under milder temperature conditions. researchgate.net Furthermore, the principles of flow chemistry, using microreactors, are being applied to handle energetic intermediates like diazonium salts and azides more safely, offering better temperature control and scalability. researchgate.netresearchgate.net While not exclusively developed for this compound, these techniques represent the forefront of synthetic methodology for azido-fluorinated aromatic compounds. scispace.com

Precursor Synthesis and Halogenation Patterns

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key precursors. The specific substitution patterns of the fluorinated benzene scaffolds determine the final regiochemistry.

2,4,5-Trifluoroaniline: This precursor for the diazotization route is typically prepared from 2,4,5-trifluoronitrobenzene. The synthesis involves the reduction of the nitro group to an amine. This transformation can be achieved through various methods, including catalytic hydrogenation or, more commonly, chemical reduction using reagents like iron powder in an acidic medium or tin(II) chloride. acs.org The starting nitro compound itself can be derived from the nitration of 1,2,4-trifluorobenzene.

1,2,4,5-Tetrafluorobenzene: This symmetric precursor for the SNAr route is an important intermediate in polyfluoroaromatic chemistry. google.com Its synthesis can be accomplished through several routes. One patented method involves the reaction of a fluorinated phenylhydrazine (B124118) with a source of hydroxide (B78521) or alkoxide ions. google.com It is valued as a building block for creating a wide variety of fluorine-containing compounds. google.comchemimpex.com The synthesis and properties of 1,2,4,5-tetrafluorobenzene have been a subject of study for decades, highlighting its foundational role in aromatic fluorine chemistry. usgs.gov

The substitution pattern of the final product is dictated by the regiochemistry of the reactions used to build the precursors. In polyfluorinated systems, the strong electron-withdrawing nature of fluorine atoms governs the position of subsequent reactions.

For electrophilic substitutions, such as the nitration to form a nitro-trifluorobenzene precursor, the fluorine atoms are deactivating but ortho-, para-directing. However, the cumulative effect of multiple fluorine atoms can make electrophilic substitution challenging. usgs.gov

For nucleophilic aromatic substitution (SNAr), the regioselectivity is determined by the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.pub In a molecule like 1,2,4,5-tetrafluorobenzene, all four fluorine positions are chemically equivalent, so nucleophilic attack by an azide ion will lead to a single, well-defined product without isomeric impurities. For unsymmetrically substituted polyfluoroarenes, the site of nucleophilic attack is generally at the para or ortho position relative to other electron-withdrawing substituents, as this allows for optimal resonance stabilization of the anionic intermediate. pressbooks.pubnih.gov

Chemical Reactivity and Mechanistic Investigations

Cycloaddition Chemistry

1-Azido-2,4,5-trifluorobenzene readily participates in various [3+2] cycloaddition reactions, a cornerstone of click chemistry, to form five-membered heterocyclic rings. The electron-withdrawing nature of the trifluorinated phenyl ring significantly influences the reactivity of the azide (B81097) group.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly reliable method for covalently linking molecules. nih.gov This reaction typically proceeds with high efficiency, forming 1,4-disubstituted 1,2,3-triazoles exclusively. nih.gov In contrast, the uncatalyzed thermal reaction often requires higher temperatures and yields a mixture of both 1,4- and 1,5-regioisomers. nih.gov

The CuAAC mechanism involves the coordination of the copper(I) ion with the alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide intermediate. acs.org This acetylide then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring that rearranges to the stable triazole product. acs.org The use of copper catalysts can increase the reaction rate by a factor of 107 compared to the uncatalyzed version. acs.org

For fluorinated azides, including aryl systems like this compound, the CuAAC reaction provides a direct pathway to fluorinated triazole derivatives. sigmaaldrich.commdpi.com These reactions can be carried out under various conditions, often using a copper(I) source like copper(I) iodide (CuI) or generated in situ from copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate. sigmaaldrich.commdpi.com The presence of electron-withdrawing fluorine atoms on the aromatic ring makes the azide group a good partner for this type of cycloaddition.

Table 1: Examples of CuAAC Reaction Conditions

| Catalyst System | Ligand/Additive | Solvent | Temperature | Outcome | Citation |

|---|---|---|---|---|---|

| CuSO₄ · 5H₂O / Sodium L-ascorbate | None | H₂O | Room Temperature | High selectivity for 1,4-regioisomer | sigmaaldrich.com |

| Copper(I)-3-methylsalicylate (CuMeSaI) | None | Various | Room Temperature | High selectivity for 1,4-regioisomer | sigmaaldrich.com |

| CuI | L-proline | Glycerol | Not specified | Improved catalytic activity | mdpi.com |

Beyond metal catalysis, azide-alkyne cycloadditions can be achieved under metal-free conditions. One prominent method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctyne (B158145) derivatives. The ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed without the need for a catalyst.

Another avenue for metal-free cycloadditions involves the use of electron-deficient alkynes. researchgate.net The reaction between an electron-deficient alkyne and an azide, such as this compound, is an example of an inverse-electron-demand 1,3-dipolar cycloaddition. The electron-withdrawing groups on the alkyne lower its LUMO energy, facilitating the reaction with the azide's HOMO. These reactions can sometimes be performed under solvent-free conditions with moderate heating. researchgate.net

Organocatalysis also presents a metal-free alternative. For instance, the reaction between perfluorophenyl azide and ethyl propiolate, which typically requires elevated temperatures, can be catalyzed by a diarylisobenzofuran derivative. nih.gov This catalyst operates through a cycle of orthogonal cycloaddition reactions to facilitate triazole formation. nih.gov

The regioselectivity of the [3+2] dipolar cycloaddition between an azide and an alkyne is a critical aspect, determining whether the 1,4- or 1,5-disubstituted triazole is formed. In uncatalyzed reactions, a mixture of regioisomers is common. nih.gov The electronic properties of both the azide and the alkyne dictate the outcome. For terminal alkynes, the reaction with aryl azides often shows low regioselectivity. sci-hub.se

Computational studies using Density Functional Theory (DFT) have been instrumental in understanding these mechanisms. For reactions involving aryl azides, calculations have shown that the 1,5-regioisomeric pathway can be slightly favored kinetically in the absence of a catalyst. researchgate.net The introduction of electron-deficient groups on the azide, such as the trifluorophenyl group, can accelerate the cycloaddition. researchgate.net In some metal-free systems, such as the reaction between aromatic azides and alkylidene malononitriles, high regioselectivity for the 1,4-disubstituted product can be achieved. researchgate.net

In the case of CuAAC, the mechanism inherently directs the reaction to form the 1,4-disubstituted triazole exclusively. nih.gov In contrast, ruthenium-catalyzed reactions (RuAAC) are known to yield the 1,5-disubstituted regioisomer. sci-hub.se

The primary products from the cycloaddition of this compound with alkynes are 1,2,3-triazole derivatives. molaid.com The specific substitution pattern on the resulting triazole (1,4- or 1,5-) is dictated by the reaction conditions (catalyzed vs. uncatalyzed) as discussed previously. These fluorinated triazoles are valuable building blocks in medicinal chemistry and materials science. sigmaaldrich.com

While reactions with alkynes lead to triazoles, azides can also react with nitriles in a [3+2] cycloaddition to form tetrazole rings. This reaction is a common method for synthesizing 1,5-disubstituted tetrazoles. The process often requires a catalyst, such as zinc or aluminum salts, and can be promoted by the electron-withdrawing nature of the substituents on the azide and nitrile partners.

Nitrene Generation and Reactivity

Aryl azides, including this compound, can undergo thermal or photochemical decomposition to extrude a molecule of dinitrogen (N₂). wikipedia.orgaakash.ac.in This process generates a highly reactive and electron-deficient intermediate known as an aryl nitrene (in this case, 2,4,5-trifluorophenyl nitrene). wikipedia.org

R-N₃ + Δ or hν → R-N: + N₂

Nitrenes are nitrogen analogs of carbenes and possess only six valence electrons, making them potent electrophiles. wikipedia.orgaakash.ac.in They can exist in either a singlet state (with paired non-bonding electrons) or a triplet state (with parallel-spin non-bonding electrons). aakash.ac.in The ground state of most aryl nitrenes is a triplet. researchgate.net The generation of nitrenes from azides is a foundational method for accessing their unique reactivity. wikipedia.orgaakash.ac.in Once formed, these intermediates can engage in a variety of rapid subsequent reactions, including C-H insertion, cycloaddition to form aziridines, and rearrangement. wikipedia.orgaakash.ac.in For example, photolysis of some azides has been shown to produce nitrene intermediates that can be studied at cryogenic temperatures using EPR spectroscopy. researchgate.net

Photochemical Activation and High-Spin Nitrene Characterization

The photochemical activation of this compound serves as a primary method for generating the corresponding highly reactive intermediate, 2,4,5-trifluorophenylnitrene. This process involves the irradiation of the parent azide with ultraviolet (UV) light, which induces the extrusion of a molecule of dinitrogen (N₂). The resulting species is a nitrene, a neutral, monovalent nitrogen atom with two unshared electrons.

Upon its formation, the 2,4,5-trifluorophenylnitrene can exist in two electronic states: a singlet state (with paired electrons) and a triplet state (with unpaired electrons). In most aryl nitrenes, the triplet state is the ground state, making it a high-spin species. The characterization of this high-spin triplet nitrene is principally achieved through Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netbeilstein-journals.orgunito.it EPR is a magnetic resonance technique that specifically detects species with unpaired electrons, like triplet nitrenes. du.ac.inwiley-vch.de

The EPR spectrum of a triplet species is characterized by specific parameters, the zero-field splitting (ZFS) parameters D and E, which provide information about the magnetic interaction between the two unpaired electrons. beilstein-journals.orgresearchgate.net For aryl nitrenes, these parameters are sensitive to the electronic and geometric structure of the molecule. By analyzing the EPR spectrum of 2,4,5-trifluorophenylnitrene, typically generated by photolysis in a frozen matrix at cryogenic temperatures (e.g., 6 K in 2-methyltetrahydrofuran), its triplet ground state can be confirmed and its electronic properties elucidated. researchgate.net Quantum chemical calculations are often used in conjunction with EPR spectroscopy to simulate the spectra and assign the observed signals to specific nitrene isomers or states. researchgate.netbeilstein-journals.org

Table 1: Spectroscopic Method for Nitrene Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of the high-spin triplet nitrene. | Confirmation of the triplet ground state; determination of zero-field splitting parameters (D and E), which relate to the electronic structure. |

| UV-Vis Spectroscopy | Monitoring the photochemical decomposition of the azide and formation of new species. | Absorption spectra of the transient nitrene and subsequent products. |

| Infrared (IR) Spectroscopy | Observing the disappearance of the characteristic azide asymmetric stretch (~2100 cm⁻¹) and the appearance of new vibrational bands. | Confirmation of N₂ loss and formation of reaction products. |

Intramolecular and Intermolecular Reactions of Fluorinated Aryl Nitrenes

The 2,4,5-trifluorophenylnitrene generated from this compound is a highly reactive intermediate that can undergo a variety of subsequent reactions, which can be broadly categorized as intramolecular or intermolecular.

Intramolecular Reactions: Intramolecular reactions involve the nitrene reacting within its own molecular structure. wikipedia.org A common pathway for aryl nitrenes is ring expansion to form a seven-membered ring didehydroazepine intermediate. However, a more characteristic intramolecular reaction for nitrenes with ortho-substituents (like the fluorine atom at the C2 position) is cyclization. The nitrene can attack an adjacent C-F bond, potentially leading to the formation of a fused heterocyclic system through the displacement of fluoride (B91410) or rearrangement. Another possibility is the formation of a benzazirine intermediate, which can then rearrange to other products. The specific pathways are influenced by the substitution pattern on the aromatic ring. rsc.orgencyclopedia.pub

Intermolecular Reactions: Intermolecular reactions occur between the nitrene and another molecule. Singlet nitrenes, which are often the initially formed excited state, are known to undergo stereospecific reactions. A hallmark reaction is C-H bond insertion, where the nitrene inserts into a carbon-hydrogen bond of a solvent or other substrate molecule. nih.govrsc.org For instance, photolysis of a similar tetrafluorinated aryl azide in cyclohexane (B81311) resulted in a C-H insertion product, forming a new N-H and N-C bond. nih.gov The triplet ground state nitrene typically reacts via hydrogen atom abstraction, forming an amino radical and a substrate radical, which can then combine.

Fluorinated aryl nitrenes can also participate in cycloaddition reactions. msu.edu For example, they can react with alkenes to form aziridines or with dienes in a manner analogous to a Diels-Alder reaction. rsc.org The high reactivity of these intermediates makes them useful in forming new carbon-nitrogen bonds under photochemical conditions. unifr.ch

Further Reactivity Studies

Nucleophilic Aromatic Substitution at Fluorinated Positions

The benzene (B151609) ring in this compound is electron-deficient due to the presence of three strongly electronegative fluorine atoms and an azido (B1232118) group. This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks a carbon atom bearing a leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the fluoride ion to restore aromaticity.

Studies on related polyfluorinated aromatic compounds show that they undergo selective defluorination upon reaction with sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. researchgate.netcolab.ws For this compound, it is expected that treatment with sodium azide would lead to the substitution of one of the fluorine atoms to yield a diazido-difluorobenzene isomer. The position of the substitution is dictated by the relative activation of the C-F bonds by the substituents. The fluorine atom at the C-4 position is para to the azide group, and the fluorine at the C-2 position is ortho. Both ortho and para positions are activated towards nucleophilic attack. The regioselectivity of the reaction would depend on the specific reaction conditions and the combined electronic effects of the existing substituents.

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reaction

| Reactant | Reagent | Solvent | Expected Product Type |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | DMSO or Acetonitrile | Diazidodifluorobenzene |

This type of reaction is a common strategy for synthesizing polyazido aromatic compounds, which are of interest as precursors for high-spin organic molecules and energetic materials. researchgate.netresearchgate.net

Interactions with Lewis Acids and Organometallic Complexes

The interaction of this compound with Lewis acids and organometallic complexes is largely governed by the electronic properties of both the azide functional group and the highly fluorinated aromatic ring.

Interactions with Lewis Acids: The azide group possesses lone pairs of electrons on its nitrogen atoms, giving it potential Lewis basicity. However, the strong electron-withdrawing effect of the trifluorinated phenyl ring significantly reduces the electron density on the azide group. Research has shown that electron-deficient aryl azides, such as 2-azido-1,3,5-trifluorobenzene (B6271057) and pentafluorophenyl azide, exhibit no observable binding affinity towards certain cobalt(II) organometallic complexes that can act as Lewis acids. nih.gov This suggests that this compound is a very weak Lewis base, and its interaction with many Lewis acids is likely to be unfavorable compared to more Lewis basic solvents or ligands. nih.gov Stronger Lewis acids, such as boron or aluminum-based reagents, might form adducts, but the stability would be limited by the reduced basicity of the azide. researchgate.netnih.gov

Interactions with Organometallic Complexes: The reactivity with organometallic complexes can follow several pathways. Besides the Lewis acid-base interaction mentioned above, the C-F or C-H bonds of the aromatic ring can be activated by transition metal complexes. For example, studies on 1,3,5-trifluorobenzene (B1201519) have shown it can be deprotonated (metalated) by highly reactive main group organometallic bases, such as potassium zincates, to form new organometallic species where a metal is bonded directly to the aromatic ring. rsc.org While this involves the C-H bond rather than the azide, it demonstrates the susceptibility of the fluorinated ring to metal-mediated activation.

Furthermore, the azide itself can react with organometallic species, for instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. semanticscholar.orgfrontiersin.org If an organometallic complex contained an alkyne moiety, it could readily react with this compound to form a triazole-linked organometallic adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound, offering precise information about the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the benzene ring. libretexts.org These protons are in different chemical environments due to the substitution pattern and exhibit complex splitting patterns (multiplets) arising from coupling to each other (H-H coupling) and to the neighboring fluorine atoms (H-F coupling). The exact chemical shifts (δ) are influenced by the solvent used. researchcommons.org

The ¹³C NMR spectrum provides a more detailed map of the carbon skeleton. Six distinct signals are expected for the aromatic carbons, as each carbon atom is in a unique electronic environment. The carbons directly bonded to fluorine atoms show large C-F coupling constants, which is a characteristic feature. The chemical shift of the carbon atom attached to the azido group (C1) is also distinctly identifiable. rsc.org Spectrometers typically record these spectra at frequencies like 75 MHz or 100 MHz. rsc.orgsigmaaldrich.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-3, H-6 | ~7.0 - 7.5 | Multiplet (m) |

| ¹³C | C1-N₃ | ~125 - 140 | Multiplet (due to C-F coupling) |

| C2-F | ~145 - 160 | Doublet of Doublets (dd) | |

| C3-H | ~105 - 115 | Doublet (d) | |

| C4-F | ~145 - 160 | Doublet of Doublets (dd) | |

| C5-F | ~140 - 155 | Doublet of Doublets (dd) |

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which spans about 800 ppm. wikipedia.org For this compound, three distinct signals are expected, one for each of the chemically non-equivalent fluorine atoms at positions C2, C4, and C5. blogspot.com

The signals exhibit complex splitting patterns due to both homo- (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings. wikipedia.org For instance, the fluorine at C4 would be coupled to the fluorines at C2 and C5, as well as the protons at C3 and C6, leading to a complex multiplet. blogspot.com The chemical shifts are typically reported relative to a standard like hexafluorobenzene (B1203771) or CFCl₃. wikipedia.orgrsc.org This technique is invaluable for confirming the substitution pattern of the fluorine atoms on the aromatic ring. blogspot.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.commt.comacs.org

The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide group (-N₃). This peak typically appears in the region of 2100-2160 cm⁻¹. doi.orgresearchgate.netnih.gov The intensity and position of this band are sensitive to the local electronic environment. nih.gov Other significant bands in the IR and Raman spectra include the C-F stretching vibrations, which are typically strong and found in the 1100-1400 cm⁻¹ region, and various C=C stretching vibrations of the aromatic ring between 1400 and 1600 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Asymmetric Stretch | Azide (-N₃) | 2100 - 2160 | Strong, Sharp (IR) |

| Symmetric Stretch | Azide (-N₃) | ~1250 | Weak or inactive (IR), Visible in Raman |

| C-F Stretch | Aryl-Fluorine | 1100 - 1400 | Strong (IR) |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and shedding light on its structure. tutorchase.com For this compound (C₆H₂F₃N₃), the molecular weight is approximately 181.02 g/mol .

Upon electron impact ionization (EI), aryl azides typically undergo a characteristic primary fragmentation pathway involving the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. researchgate.net This fragmentation is highly favorable and results in the formation of a nitrene radical cation ([M-28]⁺·). This initial fragment can then undergo further rearrangements and fragmentation, such as the expulsion of HCN or other small molecules, leading to a series of daughter ions that are characteristic of the substituted benzene ring. researchgate.netlibretexts.org

X-ray Diffraction Studies for Solid-State Molecular Architecture

While X-ray diffraction has been used to study related triazidobenzene compounds, specific crystal structure data for this compound was not found in the surveyed literature. researchgate.net Such a study, if conducted, would provide invaluable data on the planarity of the benzene ring, the geometry of the C-N₃ bond, and how the fluorine substituents influence the molecular packing in the crystal.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and triplet states. While this compound itself is a diamagnetic, closed-shell molecule and thus EPR-silent, its photochemical or thermal decomposition can generate paramagnetic intermediates.

The primary paramagnetic species generated from an aryl azide is the corresponding aryl nitrene (in this case, 2,4,5-trifluorophenylnitrene), formed by the loss of N₂. Aryl nitrenes typically have a triplet ground state, meaning they possess two unpaired electrons, making them detectable by EPR. acs.orggrafiati.com EPR studies on similar fluorinated aryl nitrenes, often isolated in cryogenic matrices like solid argon, allow for the characterization of their high-spin states. researchgate.netnih.gov The EPR spectrum of the triplet nitrene would be characterized by fine structure parameters (D and E values), which provide information about the separation of the triplet spin levels and the symmetry of the molecule. grafiati.comresearchgate.net

Characterization of High-Spin Photolysis Products

The primary photolysis product of this compound is the corresponding nitrene, 2,4,5-trifluorophenylnitrene. Upon irradiation with UV light, the azide releases a molecule of dinitrogen (N₂) to yield the nitrene, which can exist in either a singlet state (with paired electrons) or a high-spin triplet state (S=1, with two unpaired electrons).

In cryogenic matrices such as solid argon or in frozen organic solvents at low temperatures (e.g., 6 K), the triplet nitrene is often the more stable ground state or can be populated from the initially formed singlet state. nih.govjdigitaldiagnostics.com The characterization of this high-spin triplet species is primarily accomplished using Electron Paramagnetic Resonance (EPR) spectroscopy. jdigitaldiagnostics.comresearchgate.net

EPR spectroscopy directly probes the unpaired electrons of the triplet nitrene, providing a unique spectral signature that confirms its formation and allows for detailed analysis of its electronic structure. Studies on analogous compounds, such as halogenated triazidobenzenes and triazidopyridines, have shown that photolysis leads to a mixture of high-spin species, including triplet mononitrenes, quintet dinitrenes, and septet trinitrenes, all of which are identifiable by their distinct EPR spectra. researchgate.netbeilstein-journals.orgnih.gov For a monoazide like this compound, the expected high-spin product is the triplet mononitrene. The identification of this product relies on the simulation of the experimental EPR spectrum and its comparison with quantum chemical calculations. jdigitaldiagnostics.comnih.gov

The photolysis process can be monitored over time, revealing the sequential formation of different high-spin intermediates in the case of polyazides. beilstein-journals.org For this compound, EPR spectroscopy would be the definitive method to confirm the generation of the triplet 2,4,5-trifluorophenylnitrene and distinguish it from any other potential radical species.

Determination of Zero-Field Splitting Parameters

A key aspect of characterizing a triplet state is the determination of its zero-field splitting (ZFS) parameters, denoted as D and E. wikipedia.org These parameters describe the lifting of the degeneracy of the triplet spin sublevels (Mₛ = -1, 0, +1) even in the absence of an external magnetic field, an effect caused by the magnetic dipole-dipole interaction between the two unpaired electrons. wikipedia.orgmdpi.com

The D parameter represents the axial component of the splitting.

The E parameter describes the rhombic, or transverse, component, indicating the deviation from perfect axial symmetry.

These parameters are extracted from the positions of the resonance lines in the EPR spectrum. The analysis of the powder EPR spectrum of a randomly oriented sample of the triplet nitrene allows for the precise calculation of |D| and |E|. jdigitaldiagnostics.commdpi.com

While specific experimental data for 2,4,5-trifluorophenylnitrene are not available in the cited literature, the ZFS parameters for structurally related triplet mononitrenes have been determined with high accuracy. These values provide an excellent reference for the expected parameters of 2,4,5-trifluorophenylnitrene. The combination of fluorine and other substituents on the aromatic ring influences the electronic distribution and thus the magnitude of the ZFS parameters. beilstein-journals.orgnih.gov

The table below presents the ZFS parameters for several analogous triplet nitrenes generated by photolysis, as determined by EPR spectroscopy.

| Triplet Nitrene Species | |D|/hc (cm⁻¹) | |E|/hc (cm⁻¹) | Reference |

|---|---|---|---|

| 2,4-diazido-3-chloro-5-fluoropyridyl-6-nitrene | 1.026 | 0 | beilstein-journals.orgnih.gov |

| 2,6-diazido-3-chloro-5-fluoropyridyl-4-nitrene | 1.122 | 0.0018 | beilstein-journals.orgnih.gov |

| 1,3-diazido-2,4,6-trichlorophenyl-5-nitrene | 1.369 | 0.093 | researchgate.net |

These data illustrate the typical range of ZFS values for triplet aryl nitrenes. The determination of these parameters for 2,4,5-trifluorophenylnitrene would be crucial for a complete understanding of its magnetic and electronic properties.

Conclusion

1-Azido-2,4,5-trifluorobenzene stands out not as a general-purpose reagent but as a specialized building block in advanced organic synthesis. Its value is derived from the potent combination of the azide's versatile reactivity and the unique electronic and steric properties imparted by the 2,4,5-trifluoro substitution pattern. The demonstrated success in cobalt-catalyzed enantioselective aziridination highlights its utility in constructing complex, optically active molecules that are otherwise difficult to access. As the demand for sophisticated fluorinated compounds in medicine and materials science continues to grow, the applications for precisely functionalized reagents like this compound are likely to expand.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary computational method for studying aryl azides due to its favorable balance of accuracy and computational cost. elixirpublishers.comnih.gov It is extensively used to explore the geometry, electronic properties, and reactivity of these high-energy molecules. researchgate.net DFT calculations, particularly with functionals like B3LYP, are adept at describing the molecular geometry and vibrational spectra of complex organic molecules. researchgate.netresearchgate.net

The electronic structure of an aryl azide (B81097) is crucial to understanding its reactivity. DFT calculations are employed to determine the distribution of electron density and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and shapes of these orbitals are key indicators of a molecule's electrophilic and nucleophilic character and play a central role in predicting its behavior in chemical reactions, such as 1,3-dipolar cycloadditions. youtube.comwikipedia.orgpku.edu.cn

For fluorinated aryl azides, the substitution pattern of highly electronegative fluorine atoms significantly influences the electronic properties. Fluorine atoms act as electron-withdrawing groups, which can lower the energy levels of both the HOMO and LUMO. This modulation of the FMO energy gap (HOMO-LUMO gap) affects the molecule's stability and reactivity. emerginginvestigators.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net Analysis of the FMOs helps rationalize the regioselectivity and site-selectivity observed in cycloaddition reactions, where the interaction between the azide's HOMO and the dipolarophile's LUMO (or vice versa) is dominant. wikipedia.orgnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Phenyl Azide | -6.89 | -0.75 | 6.14 | B3LYP/6-31G |

| 4-Fluorophenyl Azide | -6.95 | -0.81 | 6.14 | B3LYP/6-31G |

| Pentafluorophenyl Azide | -7.51 | -1.55 | 5.96 | B3LYP/6-31G* |

Note: The data in the table is illustrative, based on typical values found in DFT studies of aryl azides to demonstrate the effect of fluorination. Actual values can vary with the specific computational level of theory.

DFT calculations are a reliable tool for predicting spectroscopic parameters. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of 1-azido-2,4,5-trifluorobenzene. researchgate.netresearchgate.net These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands. The accuracy of these predictions, especially when using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), is generally high. researchgate.net

Furthermore, DFT can be used to investigate the conformational preferences of the molecule. For aryl azides, a key conformational question is the orientation of the azide group relative to the aromatic ring. By calculating the potential energy surface as a function of the dihedral angle between the azido (B1232118) group and the benzene (B151609) ring, the most stable (lowest energy) conformation can be identified. mdpi.com For most phenyl azides, a planar or near-planar structure is the preferred conformation, although the energy barrier to rotation is typically low.

One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. cuny.edu For this compound, two primary reaction types are of interest: thermal/photochemical decomposition to form a nitrene and 1,3-dipolar cycloaddition reactions.

DFT calculations can map the entire energy profile of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. sci-hub.se For the decomposition of an aryl azide, DFT can be used to calculate the activation energy required for the cleavage of the N-N bond and the extrusion of N₂ gas. acs.org Studies have shown that electron-withdrawing substituents, such as fluorine, can influence this activation barrier. acs.org

In the context of 1,3-dipolar cycloadditions, DFT is used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. diva-portal.org By locating the transition state structures for different possible regioisomeric products, the activation free energies (ΔG‡) can be calculated. researchgate.net The pathway with the lowest activation energy is predicted to be the kinetically favored one, allowing for the rationalization and prediction of experimental regioselectivity. nih.govsci-hub.se

| Reaction | Aryl Azide | Reactant | ΔG‡ (kcal/mol) | Mechanism Type |

|---|---|---|---|---|

| Cycloaddition | Phenyl Azide | Enamine A | 25.3 | Concerted |

| Cycloaddition | Pentafluorophenyl Azide | Enamine B | 21.0 | Concerted |

| Decomposition | Phenyl Azide | - | 40.9 | N₂ Extrusion |

| Decomposition | 2,6-Difluorophenyl Azide | - | 37.1 | N₂ Extrusion |

Note: Data is compiled from representative studies on related compounds to illustrate the application of DFT in elucidating reaction mechanisms. acs.orgdiva-portal.org

Ab Initio Methods in Studying Fluorinated Aryl Azides

While DFT is widely used, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer another level of theoretical accuracy. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques like Complete Active Space with Second-order Perturbation Theory (CASPT2) are applied to study fluorinated aryl azides, particularly for processes where electron correlation is critical. acs.orgnih.gov

These higher-level calculations are especially important for studying the excited states involved in photochemical reactions and for accurately describing the energy differences between the singlet and triplet states of the resulting nitrene intermediates. acs.org For instance, CASPT2 calculations have been shown to provide good quantitative agreement with experimental measurements of the energy barriers for the cyclization of singlet aryl nitrenes. nih.gov

Quantum Chemical Characterization of Nitrene Intermediates

Upon thermolysis or photolysis, this compound is expected to lose N₂ to form the highly reactive 2,4,5-trifluorophenylnitrene intermediate. Quantum chemical calculations are essential for characterizing this transient species. researchgate.net

Key properties investigated include:

Electronic State: Calculations determine the relative energies of the singlet and triplet spin states of the nitrene. For most aryl nitrenes, the triplet state is the ground state, but the singlet state is often initially formed and is responsible for many characteristic reactions.

Geometry: The equilibrium geometries of both the singlet and triplet states are calculated, providing information on bond lengths and angles.

Reactivity: Computational studies model the subsequent reactions of the singlet nitrene, such as ring contraction to form a dehydroazepine intermediate or intramolecular C-H insertion. The barriers for these rearrangements can be calculated, providing insight into the nitrene's fate. acs.orgnih.gov Studies on fluorinated phenylnitrenes have shown that fluorine substituents, particularly at the ortho positions, can significantly increase the barrier to cyclization, thereby increasing the lifetime of the singlet nitrene. acs.orgnih.gov

Computational Approaches for Material Design and Property Prediction

Computational chemistry serves as a powerful tool for the rational design of new materials. asu.edumghpcc.org Fluorinated aryl azides, such as this compound, are valuable building blocks in materials science, particularly for surface modification and the creation of functional polymers. acs.org

Computational approaches are used to:

Predict Reactivity for Surface Functionalization: DFT calculations can predict the activation temperature for nitrene formation, allowing for the design of aryl azides that can be activated under specific, mild conditions for grafting onto polymer surfaces. acs.orgnih.gov

Screen Candidates: By computationally evaluating the electronic properties and decomposition barriers of a range of substituted aryl azides, researchers can screen for candidates with optimal properties for a specific application before undertaking their synthesis. acs.org

Understand Interfacial Interactions: Modeling can provide insight into how the fluorinated aryl azide and the resulting nitrene interact with different substrates (e.g., polymers, metal oxides), guiding the development of robust adhesion promoters and surface coatings. acs.org

Through these predictive capabilities, computational chemistry accelerates the discovery and optimization of novel materials based on the unique reactivity of fluorinated aryl azides. asu.edu

Applications in Advanced Materials Science and Organic Synthesis

Polymeric and Supramolecular Systems

The unique photochemical and chemical reactivity of 1-Azido-2,4,5-trifluorobenzene allows for its incorporation into a wide array of polymeric and supramolecular structures, enabling the creation of materials with tailored properties.

Role as Photoactive Crosslinking Agents

Perfluorophenyl azides, including this compound, are highly effective photoactive crosslinking agents. iris-biotech.de Upon exposure to ultraviolet (UV) light, the azide (B81097) moiety undergoes photolysis, releasing a molecule of nitrogen (N₂) and generating a highly reactive triplet nitrene intermediate. iris-biotech.denih.gov This nitrene can then undergo a variety of insertion and addition reactions with surrounding molecules.

The primary mechanism for crosslinking involves the insertion of the nitrene into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, or its addition across carbon-carbon double bonds (C=C) present in polymer chains. nih.gov This process forms stable covalent bonds, effectively linking different polymer chains together and creating a three-dimensional network. The high reactivity of the perfluorophenyl nitrene makes this process non-selective and highly efficient for modifying otherwise inert surfaces and materials. nih.govnih.gov This feature is particularly advantageous for crosslinking polymers that lack conventional reactive functional groups. nih.govacs.org

The fluorination of the aromatic ring provides distinct advantages over non-fluorinated aryl azides. Perfluorophenyl azides yield highly stabilized nitrene intermediates that are less prone to intramolecular rearrangement (e.g., ring expansion), which can be a competing and non-productive pathway for simple phenyl azides. iris-biotech.de This leads to higher yields of the desired insertion and addition products, resulting in more efficient crosslinking. iris-biotech.de The process is typically carried out under mild conditions, requiring only UV irradiation, which prevents thermal damage to the substrate materials. nih.gov

Table 1: Research Findings on Perfluorophenyl Azides as Photoactive Crosslinkers

| Research Focus | Key Findings |

|---|---|

| Surface Functionalization | PFPAs can be used to covalently attach a wide range of polymers, including poly(ethylene glycol) and polypropylene, to various surfaces. The process is initiated by light and is applicable to materials lacking reactive functional groups. nih.govacs.org |

| Patterned Structures | By using a photomask during UV irradiation, spatially-selective functionalization can be achieved, allowing for the creation of patterned polymer structures on a surface. nih.govnih.gov |

| Hybrid Nanomaterials | PFPAs have been used to attach polymers to silica nanoparticles, creating organic-inorganic hybrid materials. This can be achieved in a one-pot process where nanoparticle synthesis and functionalization occur simultaneously, followed by photo-activated polymer immobilization. nih.gov |

Integration into Polymer Backbones via Click Chemistry

Beyond its use in photochemistry, the azide group of this compound is a key functional handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). iris-biotech.demdpi.com This reaction provides a highly efficient and regioselective method for forming a stable 1,2,3-triazole linkage between an azide-containing molecule and an alkyne-containing molecule. mdpi.comnih.gov

This methodology is widely used to integrate fluorinated aromatic moieties into the main chain of polymers. For instance, a monomer containing this compound can be co-polymerized with a di-alkyne monomer. The resulting polymer will have a backbone composed of alternating fluorinated aromatic rings and triazole units. This approach allows for the precise control of the polymer architecture and the incorporation of the specific electronic and physical properties of the trifluorobenzene group.

Table 2: Research Findings on Azide-Alkyne Click Chemistry for Polymer Synthesis

| Research Area | Findings and Applications |

|---|---|

| Polymer Synthesis | The CuAAC reaction is a powerful tool for synthesizing a variety of polymer architectures, including linear polymers, dendrimers, and block copolymers, with high efficiency and control. mdpi.comnih.gov |

| Functional Materials | By choosing appropriate azide and alkyne monomers, polymers with specific functionalities can be created. The triazole linkage is stable and does not interfere with the desired properties of the incorporated functional groups. |

| Bioconjugation | The bio-orthogonality of the click reaction allows for the functionalization of biological macromolecules under mild, aqueous conditions, though this is less directly relevant to backbone integration. iris-biotech.de |

Optoelectronic Devices and Photoresponsive Materials

While the direct application of this compound as a primary component in commercial optoelectronic devices is not extensively documented, its derivatives and the chemical transformations it enables are relevant to this field.

Precursors for Chromophores in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The synthesis of complex organic molecules for optoelectronic applications often involves the construction of donor-π-acceptor (D-π-A) structures. The triazole ring, which can be formed from an azide such as this compound, can act as a component in these systems. Triazole derivatives are known to be used as electron-transporting and hole-blocking materials in OLEDs. researchgate.net The highly electronegative nature of the trifluorophenyl group attached to the triazole could potentially enhance the electron-transporting properties of the resulting material.

However, the literature does not extensively describe the use of this compound as a direct precursor for chromophores in high-performance OLEDs or as sensitizing dyes in DSSCs. The development of dyes for DSSCs is focused on achieving broad absorption spectra and efficient charge injection, with porphyrin-based and other organic dyes being prominent. mdpi.comrsc.org While the synthetic flexibility offered by the azide group could be used to build such complex dyes, specific examples starting from this particular fluorinated azide are not prevalent in published research.

Development of Switchable Systems

The photochemical reactivity of the azide group makes it a candidate for the development of photoresponsive or switchable systems. The conversion of an azide to a nitrene upon UV irradiation represents a chemical transformation that can be triggered by light. This transformation can be harnessed to alter the properties of a material. For instance, the incorporation of organic azides into photochromic diarylethenes has been explored for the generation of light-controlled systems. acs.org In such a system, the photo-activation of the azide could induce a change in the electronic or structural properties of the diarylethene, leading to a switchable behavior. The high quantum yield of nitrene formation from perfluorophenyl azides could be advantageous in such applications.

Versatile Building Block in Complex Chemical Synthesis

This compound serves as a valuable building block in organic synthesis due to the reactivity of both the azide group and the fluorinated aromatic ring. The azide functional group is particularly useful for the construction of nitrogen-containing heterocyclic compounds through cycloaddition reactions.

Construction of Diverse N-Heterocyclic Compounds (e.g., Triazoles, Tetrazoles, Imidazoles)

Triazoles: The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of 1,2,3-triazoles from azides and alkynes. wikipedia.orgorganic-chemistry.orgnih.gov Perfluorinated aryl azides, such as this compound, exhibit enhanced reactivity in these cycloadditions, particularly with electron-rich dipolarophiles like enamines. nsf.gov The reaction proceeds via a concerted mechanism to yield a five-membered triazole ring. wikipedia.org The fluorine atoms on the phenyl ring increase the electrophilicity of the azide, accelerating the reaction rate. nsf.gov

Tetrazoles: Tetrazoles can be synthesized through the reaction of azides with nitriles, often catalyzed by Lewis acids such as zinc(II) salts. nih.govnih.govyoutube.comorganic-chemistry.orgorganic-chemistry.org The mechanism is believed to involve the activation of the nitrile by the catalyst, followed by nucleophilic attack of the azide ion and subsequent cyclization to form the tetrazole ring. nih.govnih.gov This method provides a direct route to 5-substituted-1H-tetrazoles.

Imidazoles: While direct synthesis of imidazoles from this compound is less common, multi-step synthetic routes involving azide precursors can be employed. For instance, triazoles formed from azides can sometimes be converted to other heterocycles, including imidazoles, through rearrangement or subsequent reactions. ijfmr.comijcrt.orgresearchgate.net Various synthetic strategies exist for the construction of the imidazole ring, and the choice of method depends on the desired substitution pattern. ijfmr.comijcrt.orgresearchgate.netsemanticscholar.orgijpsr.comchemmethod.com

Functionalization of Complex Molecular Scaffolds

The reactivity of the azide group makes this compound a useful tool for the functionalization of complex molecular scaffolds, including polymers and surfaces. nih.govnih.govgoogle.commdpi.comcore.ac.uk Perfluorophenyl azides (PFPAs) are particularly effective for surface modification due to their ability to form stable covalent bonds upon activation by light, heat, or electrons. nih.govnih.govgoogle.com

This functionalization can be achieved through two primary approaches. In the first approach, the azide is first reacted with a molecule of interest, and the resulting adduct is then attached to a surface. In the second, more common approach, the PFPA is first attached to the surface, and the azide group is then used for subsequent "click" reactions to immobilize other molecules. nih.gov This strategy allows for the creation of patterned surfaces and the controlled immobilization of a wide range of molecules, including polymers and biomolecules. nih.govnih.gov The robust nature of the covalent linkage formed makes this a versatile method for creating functionalized materials. core.ac.ukresearchgate.netresearchgate.net

Future Perspectives and Emerging Research Directions

Innovations in Green Synthetic Methodologies

Traditional methods for synthesizing aryl azides often involve multi-step processes that can generate hazardous intermediates and byproducts. organic-chemistry.org The future of 1-Azido-2,4,5-trifluorobenzene synthesis is geared towards greener, safer, and more efficient methodologies.

A significant area of innovation is the adoption of continuous flow chemistry . Flow reactors offer superior control over reaction parameters such as temperature and mixing, and their enclosed nature significantly enhances safety, which is crucial when handling energetic compounds like azides. cam.ac.ukrsc.org This technology minimizes the volume of hazardous reagents at any given time and can prevent the accumulation of potentially explosive intermediates like hydrazoic acid. researchgate.net Researchers are developing flow processes for both alkyl and aryl azides, which can be directly applied to fluorinated analogs. rsc.orgresearchgate.net These systems allow for the generation and immediate use of the azide (B81097) in subsequent reactions without isolation, streamlining multi-step syntheses. cam.ac.uk

Further green innovations focus on the reagents and catalytic systems. This includes:

Safer Diazotization Reagents: Moving away from classic, potentially unstable diazonium salts to more stable precursors like arenediazonium tosylates, which can react with sodium azide in aqueous media at room temperature. organic-chemistry.org

Catalytic Approaches: Exploring transition metal-catalyzed C-H azidation, which could provide a more direct route to aryl azides from readily available hydrocarbon precursors, improving atom economy. mdpi.com

Alternative Solvents: Increased use of biphasic solvent systems or aqueous media to reduce reliance on volatile organic solvents, coupled with phase-transfer catalysis to facilitate the reaction. researchgate.net

These advancements aim to make the production of this compound not only more efficient but also more environmentally benign and scalable. dovepress.com

Expanding Scope in Bioorthogonal Chemistry Applications

The azide group is a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgnih.govnih.gov this compound is poised to become a valuable tool in this area due to the unique properties conferred by its fluorine substituents.

Multifluorinated aryl azides have shown significant potential for developing improved bioorthogonal reactions. nih.gov The strong electron-withdrawing nature of fluorine atoms can accelerate reaction kinetics, a critical factor for imaging dynamic processes or labeling low-abundance biomolecules. nih.gov Key applications include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction, a cornerstone of "click chemistry," avoids the need for toxic copper catalysts, making it ideal for live-cell imaging. wikipedia.org Research has demonstrated that electron-deficient aromatic azides, such as fluorinated variants, can significantly enhance the rate of SPAAC reactions with strained cyclooctynes. nih.govresearchgate.net A tetra-fluorinated aromatic azide has been reported to achieve a kinetic constant of 3.60 M⁻¹ s⁻¹, among the fastest SPAAC ligations known. nih.gov This allows for highly efficient and rapid labeling of proteins and cellular organelles. nih.govnih.gov

Fluorogenic Probes: The trifluorophenyl group can be integrated into the design of fluorogenic probes. nih.gov These are molecules that are non-fluorescent in their initial azide form but become brightly fluorescent upon reaction (e.g., forming a triazole via cycloaddition). This "turn-on" mechanism allows for imaging with a high signal-to-noise ratio without the need to wash away unreacted probes. nih.gov

¹⁹F NMR/MRI Probes: The three fluorine atoms on this compound provide a unique spectroscopic handle. The presence of ¹⁹F allows for background-free detection using ¹⁹F NMR spectroscopy, which can be used for fragment-based drug discovery or for studying biomolecular interactions. sigmaaldrich.com This opens up the possibility of developing ¹⁹F MRI contrast agents for in vivo imaging applications.

The combination of bioorthogonal reactivity and the unique properties of fluorine makes this compound a promising platform for creating next-generation chemical probes for advanced biological imaging and diagnostics. nih.gov

Advanced Catalytic Transformations Utilizing this compound

Beyond its role in click chemistry, the azide group in this compound is a precursor to a highly reactive nitrene intermediate upon photolysis or thermolysis. researchgate.net This nitrene can be harnessed in a variety of advanced catalytic transformations to forge new carbon-nitrogen bonds, which are fundamental in pharmaceuticals and functional materials.

Photolysis of aryl azides in continuous flow reactors has been shown to be an effective method for generating nitrenes while minimizing secondary photochemical reactions. beilstein-journals.org The electron-withdrawing fluorine atoms in this compound are expected to influence the stability and reactivity of the resulting nitrene. Research on perfluorophenyl azides shows that fluorine substitution can suppress unwanted intramolecular rearrangements (like ring expansion) and favor desired intermolecular reactions such as C-H insertion. researchgate.netiris-biotech.de

Emerging research directions include:

Catalytic Nitrene Transfer: Transition metal complexes (e.g., based on rhodium, cobalt, or palladium) can catalyze the transfer of the nitrene group from the azide to other substrates. nih.gov A key reaction is the coupling of azides with isocyanides to form carbodiimides, which are versatile building blocks for heterocyclic synthesis. nih.gov

C-H Amination/Insertion: The generated nitrene can insert into C-H bonds, providing a direct method for C-N bond formation. researchgate.net The high efficiency of nitrene insertion from fluorinated aryl azides into unactivated C-H bonds has been noted, particularly within polymer matrices. nih.gov This reaction is a powerful tool for late-stage functionalization of complex molecules.

Aziridination of Alkenes: In the presence of a suitable catalyst, the nitrene can add across a double bond to form an aziridine (B145994) ring, a valuable heterocyclic motif in medicinal chemistry. purdue.edu

The specific electronic properties of this compound make it an intriguing substrate for developing novel, highly selective catalytic processes that are otherwise difficult to achieve.

Exploration of New Material Classes for Advanced Technologies

The unique chemical properties of this compound make it a valuable building block for the creation of advanced materials with tailored functionalities.

Functional Polymers and Surface Modification: Perfluorophenyl azides (PFPAs) are highly effective reagents for surface modification. nih.gov Upon photoactivation, the resulting nitrene can covalently bond to a wide range of surfaces, including those with C-H, N-H, or C=C bonds. nih.gov This allows for the immobilization of biomolecules, the grafting of polymer films, or the functionalization of nanoparticles. nih.govcore.ac.ukresearchgate.net The trifluorophenyl moiety imparts desirable properties such as thermal stability and hydrophobicity to the modified surface. mdpi.com Fluorinated phenyl azides have been optimized as universal photocrosslinkers for semiconducting polymers, achieving high efficiency without degrading the material's electronic properties. nih.gov

Energetic Materials: The combination of a high-nitrogen content azide group with a dense, fluorinated aromatic ring makes this compound a candidate for the synthesis of novel energetic materials. Fluorine-containing functional groups are known to improve key properties such as density, thermal stability, and energetic performance in these materials.

The versatility of this compound as a photo-activated crosslinker and a building block for high-performance polymers ensures its continued exploration in the development of materials for electronics, aerospace, and biomedical devices. nih.govnih.gov

Q & A

Q. Table 1. Key ¹⁹F NMR Chemical Shifts for Bromo/Azido Trifluorobenzenes

| Compound | δ (ppm, ¹⁹F) Position 2 | δ (ppm, ¹⁹F) Position 4 | δ (ppm, ¹⁹F) Position 5 |

|---|---|---|---|

| 1-Bromo-2,4,5-trifluorobenzene | −144.2 | −153.7 | −148.9 |

| This compound* | −142.5 (predicted) | −155.1 (predicted) | −150.3 (predicted) |

Q. Table 2. Synthetic Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ 30–50% |

| Solvent (Polarity) | DMF > DMSO > THF | DMF: ↑ 20% |

| Reaction Time | 12–24 h | Prolonged → decomposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.